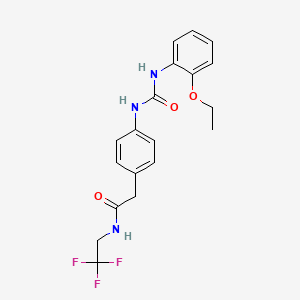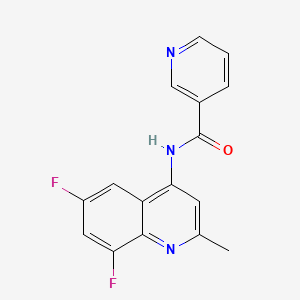
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Incorporation of fluorine atoms into the quinoline ring is achieved through direct fluorination or nucleophilic substitution of halogen atoms.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the fluorinated quinoline with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
化学反应分析
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be used to replace fluorine atoms with other substituents, thereby altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted quinoline analogs .
科学研究应用
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It serves as a probe to study enzyme inhibition and other biological processes.
Medicine: The compound has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or the inhibition of bacterial growth .
相似化合物的比较
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core and exhibit broad-spectrum antibacterial activity.
Mefloquine: Another quinoline derivative used as an antimalarial drug.
Brequinar: An antineoplastic drug with a quinoline scaffold.
Uniqueness
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-5-14(21-16(22)10-3-2-4-19-8-10)12-6-11(17)7-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWTXPKORPKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)
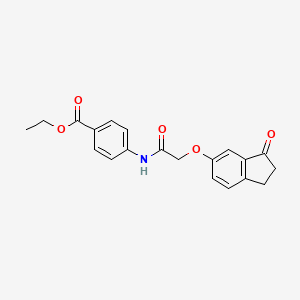
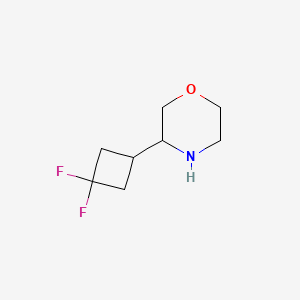

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)
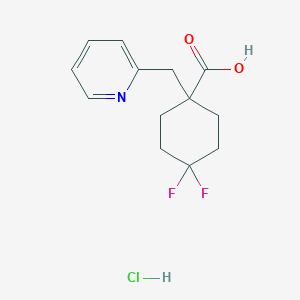
![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)

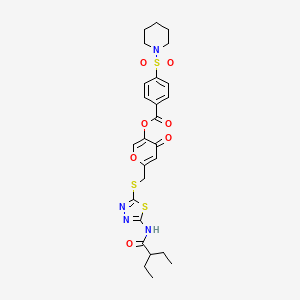

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)
